5-(2-Methylpropyl)morpholin-3-one
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Overview
Description
5-(2-Methylpropyl)morpholin-3-one is a chemical compound with the molecular formula C8H15NO2. It is also known by its IUPAC name, (S)-5-isobutylmorpholin-3-one. This compound is a morpholine derivative, characterized by a morpholine ring substituted with an isobutyl group at the 5-position and a ketone group at the 3-position. It has a molecular weight of 157.21 g/mol and a melting point of 70-71°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylpropyl)morpholin-3-one typically involves the reaction of morpholine derivatives with isobutyl bromide under basic conditions. One common method includes the use of sodium hydride in tetrahydrofuran (THF) as a base, followed by the addition of isobutyl bromide. The reaction mixture is then heated to reflux for several hours to complete the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, reproducibility, and environmental considerations. For instance, the use of eco-friendly solvents and reagents, as well as efficient purification techniques such as chromatography, are employed to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylpropyl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The isobutyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholin-3-one oxides, while reduction can produce 5-(2-methylpropyl)morpholin-3-ol .
Scientific Research Applications
5-(2-Methylpropyl)morpholin-3-one has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-(2-Methylpropyl)morpholin-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Morpholin-3-one: A simpler analog without the isobutyl substitution.
4-Morpholin-3-one: Another morpholine derivative with different substitution patterns.
5-(2-Methylpropyl)-4-morpholinone: A closely related compound with a different position of the ketone group.
Uniqueness
5-(2-Methylpropyl)morpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyl group at the 5-position and ketone group at the 3-position make it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
Molecular Formula |
C8H15NO2 |
---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
5-(2-methylpropyl)morpholin-3-one |
InChI |
InChI=1S/C8H15NO2/c1-6(2)3-7-4-11-5-8(10)9-7/h6-7H,3-5H2,1-2H3,(H,9,10) |
InChI Key |
DEWNYTYFDBHKCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1COCC(=O)N1 |
Origin of Product |
United States |
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